molecular formula C9H5BrN2O4 B1417188 Methyl 2-bromo-4-cyano-6-nitrobenzoate CAS No. 1805414-70-3

Methyl 2-bromo-4-cyano-6-nitrobenzoate

Cat. No.: B1417188
CAS No.: 1805414-70-3
M. Wt: 285.05 g/mol
InChI Key: ZKCTYKHKEPOAKA-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-cyano-6-nitrobenzoate is an organic compound belonging to the benzoate family. It is characterized by the presence of bromine, cyano, and nitro functional groups attached to a benzoate core. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-cyano-6-nitrobenzoate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of methyl 4-cyano-6-nitrobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-4-cyano-6-nitrobenzoate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon or platinum oxide, and reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, and basic conditions using sodium hydroxide or potassium hydroxide

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Hydrolysis: 2-bromo-4-cyano-6-nitrobenzoic acid

Scientific Research Applications

Methyl 2-bromo-4-cyano-6-nitrobenzoate is utilized in various scientific research fields due to its versatile chemical properties:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-4-cyano-6-nitrobenzoate involves its interaction with various molecular targets depending on the specific application. In chemical reactions, the bromine, cyano, and nitro groups play crucial roles in determining the reactivity and selectivity of the compound. The nitro group, for example, is an electron-withdrawing group that can influence the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 2-bromo-4-nitrobenzoate
  • Methyl 2-cyano-4-nitrobenzoate

Comparison: Methyl 2-bromo-4-cyano-6-nitrobenzoate is unique due to the presence of all three functional groups (bromine, cyano, and nitro) on the benzoate core. This combination imparts distinct chemical properties, such as increased reactivity and versatility in synthetic applications, compared to similar compounds that may lack one or more of these groups.

Properties

IUPAC Name

methyl 2-bromo-4-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)8-6(10)2-5(4-11)3-7(8)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCTYKHKEPOAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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